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N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide

Retinoic acid receptor Antagonist Selectivity profiling

SAR groups optimizing phthalazinone-based inhibitors need structurally defined fragments to avoid misleading activity conclusions from generic analogs. This compound delivers a unique steric/electronic profile via its 3-methyl substitution and cyclopropanesulfonamide warhead. • IC₅₀ >3,000 nM at RARβ confirms low-risk nuclear receptor counter-screening • Serves as ideal negative control for ENPP1 zinc-binding validation (lacks optimized sulfamide head group) • Cyclopropane group balances TPSA & lipophilicity to drive solubility-led fragment optimization • Shipped ambient; ready for immediate diversity-library deployment.

Molecular Formula C13H15N3O3S
Molecular Weight 293.34
CAS No. 1396862-80-8
Cat. No. B2367351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide
CAS1396862-80-8
Molecular FormulaC13H15N3O3S
Molecular Weight293.34
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)C3CC3
InChIInChI=1S/C13H15N3O3S/c1-16-13(17)11-5-3-2-4-10(11)12(15-16)8-14-20(18,19)9-6-7-9/h2-5,9,14H,6-8H2,1H3
InChIKeyBMFBIHIDMHFYPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phthalazinone Cyclopropanesulfonamide: Structural & Pharmacophoric Profile


N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide (CAS 1396862-80-8) is a synthetic small molecule characterized by a phthalazinone core substituted with a methyl group at the 3‑position and a cyclopropanesulfonamide moiety joined via a methylene bridge at the 1‑position [1]. This architecture places it within the phthalazinone sulfonamide class, a chemotype explored for enzyme inhibition, notably against carbonic anhydrase, acetylcholinesterase, and ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) [2]. The compound is principally offered as a research-grade building block or fragment for medicinal chemistry optimization rather than as a fully characterized biological probe.

01
Workflow
Fragment-based screening and library expansion
Scaffold diversification in medicinal chemistry
02
Selection
3-methyl phthalazinone with cyclopropane sulfonamide
Research-grade building block, not a final biological probe
03
Context
Supports enzyme inhibition and nuclear receptor counter-screening
Class-level carbonic anhydrase liability; requires verification

Why This Phthalazinone Sulfonamide Cannot Be Substituted


Although numerous phthalazinone sulfonamides have been reported, the specific combination of a 3‑methyl substitution on the phthalazinone lactam and a cyclopropanesulfonamide warhead creates a unique steric and electronic environment that cannot be assumed to behave identically to close analogs [1]. Even subtle changes in the sulfonamide moiety—such as replacing cyclopropyl with ethyl, phenyl, or unsubstituted sulfonamide—dramatically alter target engagement profiles, as demonstrated in SAR studies of phthalazinone ENPP1 inhibitors where the sulfonamide group critically influences inhibitory potency and metabolic stability [2]. Consequently, substituting the title compound with a generic “phthalazinone sulfonamide” absent matched comparative data risks misleading structure‑activity conclusions and irreproducible experimental results.

Attribute
Target Compound
Generic Substitution Risk
Sulfonamide
Cyclopropane
Methyl or phenyl analogs may shift target-engagement profile due to altered steric bulk and TPSA.
Core
3-methyl phthalazinone
Unsubstituted or N-ethyl cores cannot be assumed interchangeable; subtle changes disrupt SAR.
Use Case
Fragment probe
Pre-optimized lead compounds (e.g., 29f) serve as poor structural surrogates; potency context differs significantly.

Quantitative Differentiation Evidence for This Compound


RAR Antagonism vs. ENPP1 Inhibition

In a direct head‑to‑head panel, the title compound displayed negligible antagonism at retinoic acid receptor beta (IC₅₀ > 3,000 nM), whereas the leading phthalazinone ENPP1 inhibitor 29f demonstrated an IC₅₀ of 68 nM against ENPP1, indicating that the cyclopropanesulfonamide‑bearing molecule is not a promiscuous nuclear receptor antagonist and would be a poor surrogate for 29f in ENPP1‑focused campaigns [1] [2].

RAR Off-Target vs. ENPP1
Method context
Target: RARβ IC₅₀ > 3,000 nM
Comparator (29f): ENPP1 IC₅₀ = 68 nM
Confirms absence of promiscuous nuclear receptor antagonism. Poor ENPP1 surrogate.
Conditions: ATRA-induced transactivation in CHO cells vs. cGAMP hydrolysis assay.
Retinoic acid receptor Antagonist Selectivity profiling

Cyclopropane vs. Methylsulfonamide Physicochemical Profile

Class‑level analysis of sulfonamide‑bearing fragments indicates that the cyclopropanesulfonamide group introduces a distinct three‑dimensional topology and modest increase in topological polar surface area (TPSA ≈ 83.6 Ų) compared to a methylsulfonamide analog (TPSA ≈ 75.3 Ų), while also reducing the calculated logP by approximately 0.3 units [1]. These differences, though subtle, can significantly influence solubility, permeability, and target‑binding conformation in fragment‑based screening campaigns.

Cyclopropyl vs. Methylsulfonamide
Data to verify
Δ TPSA ≈ +8.3 Ų
Δ ClogP ≈ −0.3
Cyclopropane ring introduces distinct 3D topology and polarity; may influence solubility and permeability.
In silico estimate only; requires experimental validation for fragment-screening campaigns.
Physicochemical property Drug-likeness Fragment-based design

Carbonic Anhydrase Inhibition Potential

Phthalazine sulfonamides structurally related to the title compound have been evaluated against human carbonic anhydrase isoforms I and II, with reported Kᵢ values in the low nanomolar range (Kᵢ = 12–85 nM for the most potent analogs) [1]. Although no direct data exist for the title compound, the presence of the primary sulfonamide zinc‑binding motif strongly suggests carbonic anhydrase inhibition liability. In contrast, reference CA inhibitor acetazolamide shows Kᵢ values of 250 nM (hCA I) and 12 nM (hCA II), indicating that the phthalazinone scaffold can achieve comparable or superior potency when appropriately substituted [2].

Carbonic Anhydrase Liability
Class-level
Inferred Kᵢ < 100 nM
Acetazolamide hCA II Kᵢ = 12 nM
Supports potential carbonic anhydrase activity; early counter-screening advised to avoid confounding effects.
Inference from phthalazine sulfonamide series; direct isoform profiling not available.
Carbonic anhydrase Sulfonamide zinc-binder Isoform selectivity

Application Scenarios for This Phthalazinone Sulfonamide


Fragment Library Expansion with Clean Nuclear Receptor Profile

The IC₅₀ > 3,000 nM at retinoic acid receptor beta [1] designates the compound as a low‑risk fragment for nuclear receptor counter‑screening. Teams building diversity‑oriented fragment libraries can procure this compound to populate the phthalazinone‑sulfonamide chemical space without concern for RAR‑mediated toxicity or off‑target effects.

ENPP1 Inhibitor SAR Negative Control

Because the compound lacks the optimized sulfamide warhead essential for ENPP1 inhibition (IC₅₀ = 68 nM for 29f [2]), it serves as an ideal negative control to validate target engagement and to benchmark the contribution of the zinc‑binding head group in biochemical and cellular assays.

Physicochemical Optimization of Sulfonamide Fragments

The cyclopropanesulfonamide group offers a balance of increased TPSA and reduced lipophilicity relative to methylsulfonamide analogs [3], making the compound a useful tool for exploring solubility‑driven optimization of fragment hits where flat aromatic sulfonamides suffer from poor aqueous solubility.

Carbonic Anhydrase Counter-Screening Panel

Given the class‑inferred carbonic anhydrase inhibition liability [4], the compound should be included in selectivity panels early in hit‑to‑lead programs to differentiate on‑target pharmacology from CA‑mediated effects, a step that can prevent confounding results in cellular and in vivo models.

Application
Selection Property
Validation Focus
Fragment library diversity
Low nuclear receptor counter-screen risk
Confirm RARβ inactivity in cell models
ENPP1 inhibitor negative control
Lacks optimized sulfamide zinc-binding motif
Benchmark absence of ENPP1 target engagement
Solubility-driven optimization
Cyclopropane TPSA / polarity balance
Measure kinetic solubility vs. flat aromatic sulfonamides
Selectivity panel characterization
Class-inferred carbonic anhydrase activity
Profile against relevant carbonic anhydrase isoforms
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